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Abstract
This document provides a detailed protocol for the synthesis of momelotinib mesylate, a

potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). The synthesis involves a

multi-step process culminating in the formation of the momelotinib free base, followed by its

conversion to the mesylate salt. This protocol outlines two distinct and efficient synthetic routes

for the free base, offering flexibility in starting materials and reaction conditions. Furthermore, a

clear procedure for the final salt formation is provided. Quantitative data from the described

synthetic routes is summarized for easy comparison, and key experimental workflows are

visually represented.

Introduction
Momelotinib is a small molecule inhibitor of JAK1 and JAK2, enzymes that play a crucial role in

the signaling pathways of cytokines and growth factors involved in hematopoiesis and immune

function. Dysregulation of the JAK-STAT signaling pathway is implicated in various

myeloproliferative neoplasms. Momelotinib has been developed for the treatment of

myelofibrosis, a serious bone marrow disorder. The mesylate salt of momelotinib is a common

form used in pharmaceutical formulations. This application note provides detailed synthetic

protocols to facilitate the research and development of momelotinib mesylate.
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Signaling Pathway of JAK Inhibition
Momelotinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. The

diagram below illustrates the simplified mechanism of action.
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Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of momelotinib.

Synthesis of Momelotinib Free Base
Two primary routes for the synthesis of momelotinib free base are described below.

Route 1: Convergent Synthesis via Guanidine
Intermediate
This five-step route demonstrates a convergent approach with an overall yield of approximately

43.2% and a purity of 99.1% as determined by HPLC.[1][2]

Experimental Workflow for Route 1
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Step 1: Guanidine Formation

Step 2: Enaminone Formation

Step 3: Pyrimidine Ring Formation

Step 4: Hydrolysis

Step 5: Amidation

4-Morpholinoaniline

1-(4-Morpholinophenyl)guanidine
(Intermediate 1)

Yield: 78%

Cyanamide

Intermediate 1

Methyl 4-acetylbenzoate

Methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate
(Intermediate 2)DMF-DMA

Intermediate 2

Methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate
(Intermediate 3)

Yield: 81%
Intermediate 3

4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid
(Intermediate 4)

Yield: 96%

NaOH

Intermediate 4

Momelotinib Free Base
Yield: 87%

Aminoacetonitrile
(as HCl salt)
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Caption: Workflow for the convergent synthesis of momelotinib free base (Route 1).

Quantitative Data for Route 1
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Step Product
Starting
Materials

Key
Reagents

Yield (%)
Purity
(HPLC)

Referenc
e

1

1-(4-

Morpholino

phenyl)gua

nidine

4-

Morpholino

aniline,

Cyanamide

Ethanol 78 - [1]

2

Methyl

(E)-4-[3-

(dimethyla

mino)acryl

oyl]benzoat

e

Methyl 4-

acetylbenz

oate

DMF-DMA - - [1]

3

Methyl 4-

(2-((4-

morpholino

phenyl)ami

no)pyrimidi

n-4-

yl)benzoat

e

Intermediat

es from

Steps 1 &

2

Acetonitrile 81 - [1]

4

4-(2-((4-

Morpholino

phenyl)ami

no)pyrimidi

n-4-

yl)benzoic

acid

Intermediat

e from

Step 3

NaOH,

Methanol,

HCl

96 - [1]

5

Momelotini

b Free

Base

Intermediat

e from

Step 4,

Aminoacet

onitrile

hydrochlori

de

HOBt,

EDCI.HCl,

Et3N, DMF

87 99.1% [1]
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Overall

Momelotini

b Free

Base

~43.2 99.1% [1][2]

Detailed Protocol for Route 1

Step 1: Synthesis of 1-(4-Morpholinophenyl)guanidine: 4-Morpholinoaniline is reacted with 2-

3 equivalents of cyanamide in ethanol to yield 1-(4-morpholinophenyl)guanidine.[1]

Step 2: Synthesis of Methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate: Methyl 4-

acetylbenzoate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Step 3: Synthesis of Methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate: A

suspension of 1-(4-morpholinophenyl)guanidine (0.30 mol) and methyl (E)-4-[3-

(dimethylamino)acryloyl]benzoate (0.30 mol) in acetonitrile (1 L) is heated to reflux for 10

hours. The resulting solid is collected by filtration.[1]

Step 4: Synthesis of 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid: The

methyl ester from the previous step is hydrolyzed using sodium hydroxide in methanol,

followed by acidification with concentrated HCl.[1]

Step 5: Synthesis of Momelotinib Free Base: To a mixture of 4-(2-((4-

morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid (5.0 mmol) in DMF (20 mL),

triethylamine (30 mmol), aminoacetonitrile hydrochloride (10 mmol), N-hydroxybenzotriazole

(HOBt, 6.0 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI,

6.0 mmol) are added. The mixture is stirred overnight at room temperature. The product is

isolated and purified by column chromatography.[3]

Route 2: Three-Step Synthesis
This alternative route offers a higher overall yield of approximately 70% with a purity of 99.5%.

[4]

Experimental Workflow for Route 2
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Step 1: Pyrimidone Formation

Step 2: Amination

Step 3: Amidation

Ethyl 4-acetylbenzoate

Ethyl 4-(2-oxo-1,2-dihydropyrimidin-4-yl)benzoate
(Intermediate 1)DMF-DMA

Urea

Intermediate 1

Ethyl 4-[2-[(4-morpholinophenyl)amino]pyrimidin-4-yl]benzoate
(Intermediate 2)4-Morpholinoaniline

PyBOP, DBU

Intermediate 2

Momelotinib Free Base2-Aminoacetonitrile

Potassium tert-butoxide

Click to download full resolution via product page

Caption: Workflow for the three-step synthesis of momelotinib free base (Route 2).
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Quantitative Data for Route 2

Step Product
Starting
Materials

Key
Reagents

Overall
Yield (%)

Purity
(HPLC)

Referenc
e

1-3

Momelotini

b Free

Base

Ethyl 4-

acetylbenz

oate, 4-

Morpholino

aniline, 2-

Aminoacet

onitrile

DMF-DMA,

Urea,

PyBOP,

DBU,

Potassium

tert-

butoxide

70 99.5% [4]

Detailed Protocol for Route 2

Step 1: Synthesis of Ethyl 4-(2-oxo-1,2-dihydropyrimidin-4-yl)benzoate: This step involves

the cyclization of ethyl 4-acetylbenzoate, N,N-dimethylformamide dimethyl acetal (DMF-

DMA), and urea.[4]

Step 2: Synthesis of Ethyl 4-[2-[(4-morpholinophenyl)amino]pyrimidin-4-yl]benzoate: The

product from Step 1 is subjected to amination with 4-morpholinoaniline in the presence of

(benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1,8-

diazabicyclo[5.4.0]undec-7-ene (DBU).[4]

Step 3: Synthesis of Momelotinib Free Base: The ethyl ester from Step 2 undergoes

amidation with 2-aminoacetonitrile in the presence of potassium tert-butoxide and air to yield

the final product.[4]

Synthesis of Momelotinib Mesylate
The final step in the preparation of momelotinib mesylate is the reaction of the momelotinib

free base with methanesulfonic acid. While a detailed experimental protocol for this specific

conversion is not readily available in the searched literature, it is a standard acid-base salt

formation reaction. A general procedure based on common organic chemistry practices is

provided below. The reverse reaction, converting the mesylate salt back to the free base using

sodium carbonate, has been documented.[1]
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General Protocol for Mesylate Salt Formation

Dissolution: Dissolve momelotinib free base in a suitable organic solvent. Given the low

solubility of the free base in common solvents, a mixture of solvents or heating may be

required to achieve dissolution.[1]

Acid Addition: To the solution of momelotinib free base, add one equivalent of

methanesulfonic acid, either neat or dissolved in a small amount of the reaction solvent. The

addition should be done dropwise, and the temperature may be controlled with an ice bath if

the reaction is exothermic.

Precipitation/Crystallization: The momelotinib mesylate salt is expected to precipitate from

the solution upon formation. The process can be aided by cooling the reaction mixture or by

the addition of an anti-solvent.

Isolation: The precipitated solid is collected by filtration.

Washing and Drying: The collected solid should be washed with a small amount of the

reaction solvent or an appropriate anti-solvent to remove any unreacted starting materials or

impurities. The final product is then dried under vacuum.

Conclusion
This application note provides comprehensive and detailed protocols for the synthesis of

momelotinib mesylate, catering to the needs of researchers and professionals in drug

development. By presenting two distinct and efficient routes for the synthesis of the

momelotinib free base, along with a standard procedure for its conversion to the mesylate salt,

this document serves as a valuable resource for the synthesis of this important JAK inhibitor.

The inclusion of quantitative data and visual workflows aims to enhance the practical

application of these protocols in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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